

Spectroscopic Analysis of Methyl Benzoylformate: A Technical Guide

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Compound of Interest

Compound Name: Methyl benzoylformate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl benzoylformate** ($C_9H_8O_3$), a versatile intermediate in organic synthesis. The document presents key data from Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in a clear, tabular format. Detailed, typical experimental protocols for acquiring such data are also provided to aid in the replication and understanding of the analytical process.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **methyl benzoylformate**.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|-----------------------------|
| ~8.0 | Multiplet | Aromatic Protons (ortho) |
| ~7.65 | Multiplet | Aromatic Proton (para) |
| ~7.5 | Multiplet | Aromatic Protons (meta) |
| ~3.9 | Singlet | Methyl Protons ($-OCH_3$) |

Note: Chemical shifts are referenced to a standard solvent signal.

Table 2: ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| ~185 | Carbonyl Carbon (Ketone, $\text{C}=\text{O}$) |
| ~164 | Carbonyl Carbon (Ester, $\text{C}=\text{O}$) |
| ~135 | Aromatic Carbon (para) |
| ~132 | Aromatic Carbon (ipso) |
| ~130 | Aromatic Carbons (ortho) |
| ~129 | Aromatic Carbons (meta) |
| ~53 | Methyl Carbon ($-\text{OCH}_3$) |

Note: Chemical shifts are referenced to a standard solvent signal.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-------------|---|
| ~1730 | Strong | $\text{C}=\text{O}$ Stretch (Ester) |
| ~1680 | Strong | $\text{C}=\text{O}$ Stretch (Ketone) |
| ~1600, ~1450 | Medium-Weak | $\text{C}=\text{C}$ Stretch (Aromatic Ring) |
| ~1250 | Strong | $\text{C}-\text{O}$ Stretch (Ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 164 | High | $[\text{M}]^+$ (Molecular Ion) |
| 133 | Medium | $[\text{M} - \text{OCH}_3]^+$ |
| 105 | High | $[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl Cation) |
| 77 | Medium | $[\text{C}_6\text{H}_5]^+$ (Phenyl Cation) |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of **methyl benzoylformate**, which is a liquid at room temperature.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 10-20 mg of **methyl benzoylformate** is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a clean, dry vial.[3]
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing ($\delta = 0.00$ ppm).
- The solution is then transferred to a 5 mm NMR tube.[3]

2. Instrumentation and Data Acquisition:

- The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- The instrument is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.
- For a standard ^1H NMR spectrum, a sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
- For a ^{13}C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- A drop of **methyl benzoylformate** is placed directly onto the surface of a salt plate (e.g., NaCl or KBr).[1][2]

- A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1]
[2]

2. Instrumentation and Data Acquisition:

- The prepared salt plates are placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty sample compartment is recorded first to subtract the contributions of atmospheric water and carbon dioxide.
- The sample spectrum is then recorded, typically over a range of 4000 to 400 cm^{-1} . The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

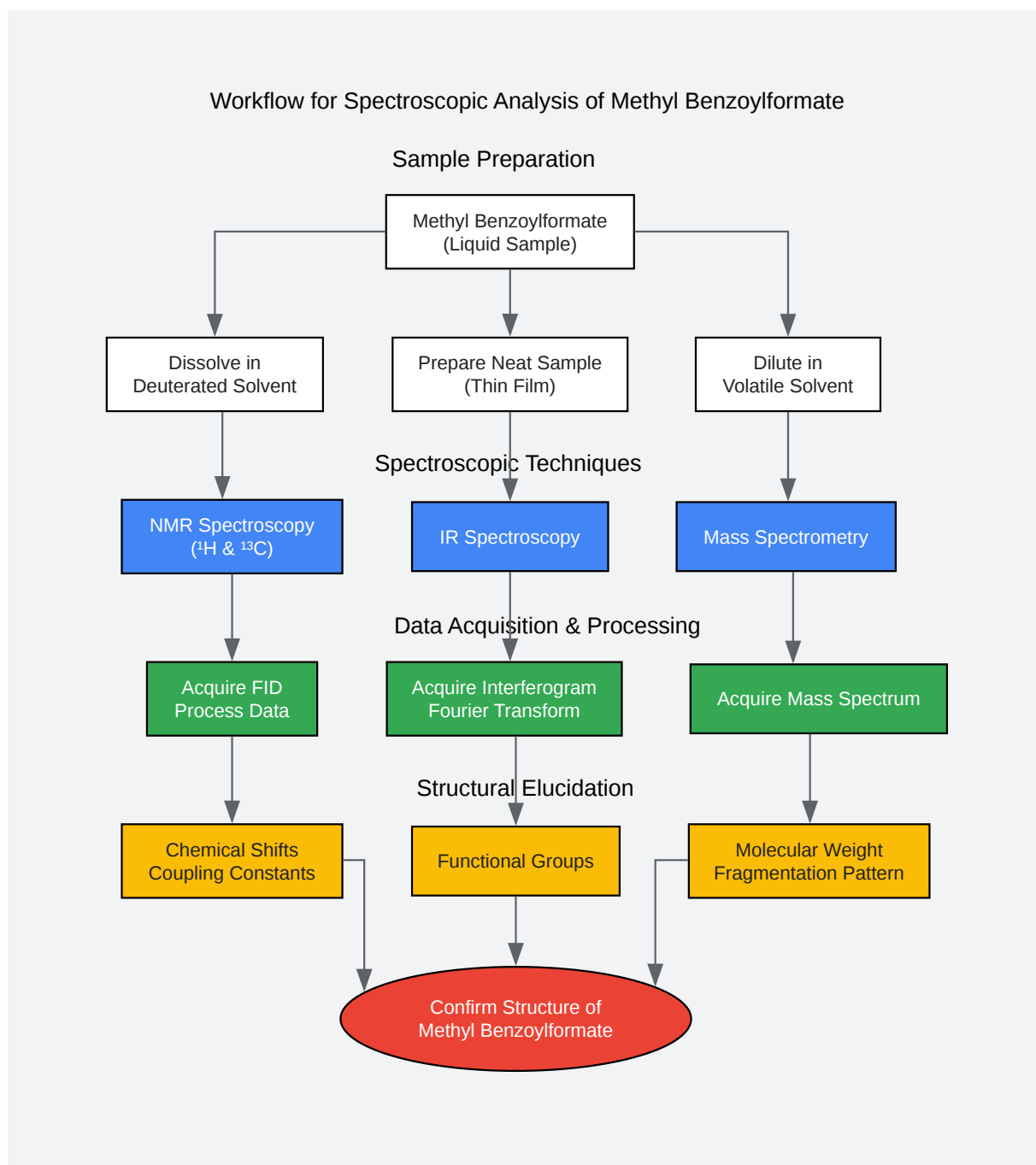
- A dilute solution of **methyl benzoylformate** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- For a volatile compound like **methyl benzoylformate**, Electron Ionization (EI) is a common method. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[6][7]

2. Mass Analysis and Detection:

- The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as **methyl benzoylformate**.



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Caption: Logical workflow for the spectroscopic analysis of **methyl benzoylformate**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl Benzoylformate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094893#spectroscopic-data-nmr-ir-ms-for-methyl-benzoylformate]

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